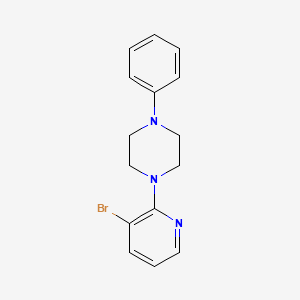
1-(3-Bromopyridin-2-yl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)-4-phenylpiperazine is a chemical compound that features a combination of two heterocyclic rings: a six-membered pyridine ring containing a bromine atom at the second position and a six-membered piperazine ring attached at the first position of the pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-2-yl)-4-phenylpiperazine typically involves the reaction of 3-bromopyridine with 4-phenylpiperazine. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid derivative of 4-phenylpiperazine and 3-bromopyridine in the presence of a palladium catalyst and a base, typically under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can help in scaling up the synthesis while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-2-yl)-4-phenylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Heck reaction and Buchwald-Hartwig coupling, to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethyl acetate, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new functional groups.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-4-phenylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide and isomer of bromopyridine with similar reactivity in substitution and coupling reactions.
4-Phenylpiperazine: A piperazine derivative used in the synthesis of various pharmaceutical agents.
Uniqueness
1-(3-Bromopyridin-2-yl)-4-phenylpiperazine is unique due to its combination of a bromopyridine ring and a phenylpiperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity in organic synthesis and potential therapeutic applications in medicinal chemistry .
Properties
Molecular Formula |
C15H16BrN3 |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C15H16BrN3/c16-14-7-4-8-17-15(14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI Key |
NLBKYEMOBMXSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















